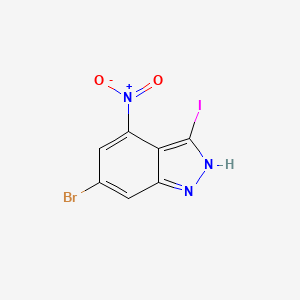

6-Bromo-3-iodo-4-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-iodo-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFNADHXJUJAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646309 | |

| Record name | 6-Bromo-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-45-9 | |

| Record name | 6-Bromo-3-iodo-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Chemical Functionalization of 6 Bromo 3 Iodo 4 Nitro 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indazoles

The presence of both bromine and iodine on the indazole ring at positions C6 and C3, respectively, makes 6-bromo-3-iodo-4-nitro-1H-indazole an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)–C(sp²) bonds. semanticscholar.orgnih.gov In the case of dihalogenated indazoles like 6-bromo-3-iodo-1H-indazole, the differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization. Generally, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond due to its lower bond dissociation energy. rsc.org This allows for selective Suzuki-Miyaura coupling at the C3 position. For instance, the selective reaction at C3 of 6-bromo-3-iodo-1-H-indazole has been noted in the literature. rsc.org

Subsequent coupling at the C6-bromo position can be achieved under more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems. This stepwise approach enables the synthesis of disubstituted indazoles with different aryl or heteroaryl groups at the C3 and C6 positions. The reaction is compatible with a wide range of functional groups, making it a versatile tool for generating molecular diversity. semanticscholar.orgnih.gov

Table 1: Hypothetical Suzuki-Miyaura Reaction Conditions for this compound

| Position | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

| C3-Iodo | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 |

| C6-Bromo | Arylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 120 |

This table presents plausible conditions based on known reactivity patterns of similar substrates.

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond allows for selective alkynylation at the C3 position of this compound under mild conditions. wikipedia.org

The introduction of an alkyne at the C3 position can be followed by a second Sonogashira coupling at the C6 position, usually requiring more forcing conditions. This sequential functionalization provides access to indazoles bearing two different alkyne substituents. These products can serve as valuable intermediates for further transformations, such as the synthesis of complex polycyclic aromatic systems.

The Stille and Heck reactions offer additional avenues for the functionalization of this compound. The Stille reaction, which couples the substrate with an organostannane reagent, and the Heck reaction, which involves the coupling with an alkene, are both catalyzed by palladium complexes. mdpi.comresearchgate.netorganic-chemistry.orgyoutube.com

The differential reactivity of the C-I and C-Br bonds can again be harnessed to achieve selective transformations. The C3-iodo position would be the preferred site for initial coupling in both Stille and Heck reactions under milder conditions. The resulting products, containing either a new carbon-carbon single bond (Stille) or a vinyl group (Heck), can then be subjected to a second coupling reaction at the C6-bromo position to introduce further molecular complexity.

The concept of orthogonal reactivity is central to the synthetic utility of this compound. The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for selective, sequential palladium-catalyzed cross-coupling reactions. The C-I bond, being weaker, readily undergoes oxidative addition to palladium(0) catalysts under mild conditions, leaving the C-Br bond intact. rsc.org

This chemoselectivity enables a modular approach to the synthesis of complex indazole derivatives. One can first perform a Suzuki, Sonogashira, Stille, or Heck reaction at the more reactive C3-iodo position. After purification of the mono-functionalized intermediate, a second, different cross-coupling reaction can be carried out at the less reactive C6-bromo position, often by modifying the catalyst, ligands, or reaction temperature. This powerful strategy allows for the precise and controlled construction of highly functionalized indazole scaffolds.

Nucleophilic Substitution Reactions on the Halogenated and Nitrated Indazole Scaffold

The electronic landscape of this compound is significantly influenced by the presence of the electron-withdrawing nitro group at the C4 position. This feature, combined with the presence of halogen atoms, activates the indazole ring towards nucleophilic aromatic substitution (SNAr).

The nitro group at the C4 position strongly withdraws electron density from the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgnih.gov This effect is particularly pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group activates the C3 and C5 positions for nucleophilic attack.

While the halogens themselves are leaving groups, the primary driving force for SNAr in this system is the nitro group. Nucleophiles can attack the electron-deficient ring, leading to the formation of a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. libretexts.org The subsequent loss of a halide leaving group restores the aromaticity of the ring.

In some cases, the nitro group itself can be displaced by a strong nucleophile, particularly if it is positioned at a highly activated site. researchgate.net The regioselectivity of the SNAr reaction will depend on a combination of factors, including the nature of the nucleophile, the solvent, and the specific electronic and steric environment of each potential reaction site on the indazole ring. For instance, studies on 4-nitroimidazoles have shown that the nitro group can be displaced by various nucleophiles. rsc.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Site of Substitution | Product Type |

| Alkoxides (RO⁻) | C3, C6, or C4 | Ether or Phenol |

| Thiolates (RS⁻) | C3, C6, or C4 | Thioether or Thiophenol |

| Amines (RNH₂) | C3, C6, or C4 | Substituted Amine |

| Azide (N₃⁻) | C3, C6, or C4 | Azido-indazole |

This table outlines hypothetical SNAr reactions based on the general reactivity of nitro- and halo-substituted aromatic compounds.

Positional Effects and Regioselectivity in Nucleophilic Attack

Nucleophilic attack on the this compound scaffold primarily involves the deprotonation of the N-H group followed by alkylation or acylation. The indazole ring possesses two nitrogen atoms, N1 and N2, leading to the potential for regioisomers upon substitution. The regiochemical outcome of such reactions is a delicate balance of steric hindrance, electronic effects, and reaction conditions (e.g., base, solvent, and electrophile). nih.govbeilstein-journals.org

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org However, N-alkylation can lead to mixtures of N1 and N2 products. beilstein-journals.orgrsc.org The substituents on the benzene (B151609) ring of the indazole play a crucial role in directing the incoming electrophile. Electron-withdrawing groups, such as the nitro group at the C4 position in the target molecule, significantly influence the nucleophilicity of the nitrogen atoms.

The choice of reaction conditions is paramount in controlling regioselectivity. The use of different bases and solvents can favor either the kinetically or thermodynamically controlled product. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often promotes N1-alkylation, whereas cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can lead to different selectivity. nih.gov

Table 1: Factors Influencing N-Alkylation Regioselectivity of Substituted Indazoles

| Factor | Influence on Regioselectivity | Example/Comment |

| Substituent Position | Electron-withdrawing groups (EWGs) at C3 or C7 can significantly direct the reaction. | A C7-NO₂ group promotes high N2 selectivity. nih.gov A C3-EWG can favor N1 selectivity through cation chelation. beilstein-journals.orgnih.gov |

| Steric Hindrance | Bulky groups at C7 or C3 can hinder substitution at the adjacent N1 or N2 positions, respectively. | The C3-iodo group in the target molecule likely disfavors N2 substitution. |

| Base and Solvent | The combination of base and solvent affects ion-pairing and can shift the reaction between kinetic and thermodynamic control. | NaH in THF often favors the N1 product, while conditions that promote solvent-separated ion pairs may show less selectivity. nih.gov |

| Thermodynamics | N1-substituted indazoles are generally the more thermodynamically stable isomers. connectjournals.com | Equilibration conditions or longer reaction times may favor the N1 product. nih.gov |

Electrophilic Aromatic Substitution Chemistry on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com However, the indazole ring in this compound is severely deactivated towards EAS. This deactivation stems from the cumulative electron-withdrawing effects of the nitro group, the two halogen atoms, and the pyrazole (B372694) portion of the heterocycle.

The existing substituents exert strong directing effects:

Nitro Group (C4): A powerful deactivating, meta-directing group.

Bromo Group (C6): A deactivating, ortho, para-directing group.

Iodo Group (C3): A deactivating group.

Indazole Ring: The pyrazole moiety is electron-withdrawing, further deactivating the benzene ring.

The remaining open positions on the benzene ring are C5 and C7.

Position C5 is ortho to the bromo group and meta to the nitro group.

Position C7 is ortho to the bromo group.

The directing effects of the existing groups are in conflict. The nitro group directs incoming electrophiles to C5 (which is also meta to the C6-bromo), while the bromo group directs to C5 and C7. Despite the bromo group directing to these positions, the overwhelming deactivation provided by the nitro group makes any further substitution extremely difficult. Standard EAS reactions like nitration or halogenation, which typically require strong acid catalysts, would likely fail or require exceptionally harsh conditions. libretexts.org Such conditions would risk degradation of the molecule rather than promoting clean substitution. For instance, the conditions needed for further nitration would be severe, likely involving fuming nitric and sulfuric acids at elevated temperatures, which could lead to oxidation and decomposition. libretexts.org Therefore, direct electrophilic aromatic substitution on the benzene ring of this compound is not considered a viable synthetic strategy.

Reduction Chemistry of the Nitro and Halogen Functional Groups

The presence of both a nitro group and carbon-halogen bonds allows for selective reduction strategies to access different functionalized indazole derivatives.

The reduction of an aromatic nitro group to an amine is a crucial transformation in synthetic chemistry, as the resulting amino group serves as a versatile handle for further derivatization. tandfonline.com Several methods are available for the selective reduction of the nitro group in this compound while preserving the carbon-halogen bonds. niscpr.res.inscispace.com

Common reagents for this transformation include:

Stannous Chloride (SnCl₂): The use of SnCl₂ in an acidic alcoholic solution is a classic and effective method for reducing aromatic nitro groups in the presence of halogens. tandfonline.comresearch-nexus.net It is a reliable method for converting nitroindazoles to their corresponding amino derivatives.

Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) or platinum catalyst is a widely used method. research-nexus.netnih.govresearchgate.net However, care must be taken as prolonged reaction times or more active catalysts can lead to hydrodehalogenation (reductive cleavage of the C-X bond). The selectivity often depends on the catalyst type, solvent, and reaction conditions.

Iron (Fe) in Acetic Acid: This is another common, mild, and cost-effective method for nitro group reduction.

Hydrazine-based Systems: Reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst (e.g., Pd/C, Raney Nickel) or hydrazine glyoxylate (B1226380) with zinc or magnesium powder can achieve selective reduction of the nitro group without affecting halogens. niscpr.res.inresearchgate.net

The product of this reaction, 6-bromo-3-iodo-4-amino-1H-indazole, is a valuable intermediate for introducing further diversity through reactions targeting the newly formed amino group.

Table 2: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Potential Drawbacks |

| SnCl₂ / HCl | Alcoholic solvent, heat | Good chemoselectivity, tolerates halogens well. tandfonline.comresearch-nexus.net | Requires stoichiometric amounts of tin, workup can be tedious. |

| H₂ / Pd/C | Methanol or Ethanol, room temp. | High efficiency, clean reaction. nih.gov | Risk of dehalogenation, especially of the C-I bond. researchgate.net |

| Fe / CH₃COOH | Ethanol/Water, reflux | Inexpensive, mild. | Requires acidic conditions, large excess of iron. |

| N₂H₄·H₂O / Catalyst | Pd/C or Raney Ni, reflux | Effective for many substrates. researchgate.net | Hydrazine is toxic, potential for over-reduction. |

The C-I and C-Br bonds in this compound can undergo reductive cleavage, also known as hydrodehalogenation. The C-I bond is significantly weaker than the C-Br bond, allowing for potential selective deiodination while retaining the bromine atom.

This transformation is most commonly achieved through catalytic hydrogenation. By carefully selecting the catalyst (e.g., Pd/C), solvent, and hydrogen pressure, it is possible to cleave the C-I bond preferentially. Stronger conditions would be required to cleave the more robust C-Br bond. Such selective dehalogenation can be useful for simplifying the molecular structure or for preparing analogs that are inaccessible through other routes. However, in the context of this molecule, the halogen atoms are more often utilized as handles for cross-coupling reactions rather than being removed. Systems designed for nitro reduction, such as those using zinc or magnesium powder with hydrazine glyoxylate, have been specifically noted to avoid hydrogenolysis of halogens. niscpr.res.in

Oxidation Reactions of the Indazole Nucleus and Substituents

The this compound molecule is relatively resistant to oxidation due to its electron-deficient nature. The nitro group and halogen substituents are already in high oxidation states. The primary sites for potential oxidation are the indazole ring itself and the N-H group.

Strong oxidizing agents can lead to the degradation and cleavage of the heterocyclic ring system. A more controlled and synthetically useful oxidation involves the N-H group. Electrochemical methods have been developed for the synthesis of 1H-indazole N-oxides from their corresponding 1H-indazoles. nih.gov These N-oxide derivatives are valuable intermediates as the N-O bond can activate the heterocyclic ring for various subsequent functionalization reactions. nih.gov While not specifically reported for this compound, this strategy represents a potential pathway for further derivatization. Other oxidative processes might lead to N-N bond formation, resulting in dimerization or more complex structures, though such reactivity is highly dependent on the specific reaction conditions. acs.org

Late-Stage Functionalization Strategies for Complex Indazole Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry to rapidly generate analogs from a common, complex intermediate, thereby exploring structure-activity relationships efficiently. nih.govacs.org The this compound scaffold is exceptionally well-suited for LSF, primarily through metal-catalyzed cross-coupling reactions that utilize the C-I and C-Br bonds as synthetic handles.

The differential reactivity of the C-I and C-Br bonds is key to selective functionalization. The C-I bond is more reactive than the C-Br bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination). chim.it This reactivity difference allows for the selective functionalization of the C3 position while leaving the C6-bromo intact for a subsequent, different coupling reaction.

Table 3: Potential Late-Stage Functionalization Reactions

| Position | Reaction Type | Reagent/Catalyst | Potential Product |

| C3 (via C-I bond) | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂) | 3-Aryl-6-bromo-4-nitro-1H-indazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-6-bromo-4-nitro-1H-indazole | |

| Heck Coupling | Alkene, Pd catalyst | 3-Alkenyl-6-bromo-4-nitro-1H-indazole | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-Amino-6-bromo-4-nitro-1H-indazole | |

| C6 (via C-Br bond) | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | 3-Iodo-6-aryl-4-nitro-1H-indazole (requires selective conditions) or 3,6-Diaryl derivative (stepwise) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-Iodo-6-amino-4-nitro-1H-indazole (requires selective conditions) or 3,6-disubstituted derivative (stepwise) | |

| C5 or C7 (via C-H activation) | C-H Borylation | Ir(I) catalyst, B₂pin₂ | Borylated indazole derivative for further coupling. nih.govacs.org |

This stepwise functionalization allows for the synthesis of a diverse library of complex indazole derivatives from a single precursor. Furthermore, after selective reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can undergo a host of other transformations, including diazotization, acylation, and reductive amination, further expanding the molecular diversity achievable from this versatile scaffold. nih.gov

Computational and Theoretical Investigations of 6 Bromo 3 Iodo 4 Nitro 1h Indazole

Quantum Chemical Studies (DFT) on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 6-Bromo-3-iodo-4-nitro-1H-indazole, DFT calculations can provide profound insights into its geometry, stability, and electronic landscape.

Analysis of Molecular Geometry and Conformational Preferences

The geometry of the this compound molecule is dictated by the fusion of the benzene (B151609) and pyrazole (B372694) rings, with further influence from its substituents. The indazole core is anticipated to be nearly planar. The substituents—bromo, iodo, and nitro groups—will have specific orientations relative to this plane.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Influence of Substituents |

| C4-N(O2) Bond Length | ~1.45 Å | Electron-withdrawing nature of the nitro group can slightly shorten this bond. |

| C-Br Bond Length | ~1.90 Å | Standard for brominated aromatic systems. |

| C-I Bond Length | ~2.10 Å | Standard for iodinated aromatic systems. |

| Dihedral Angle (C3-C4-N-O) | 5-15° | Steric repulsion between the nitro group and the C5-H bond. |

Note: These are predicted values based on DFT studies of similar substituted indazoles. Actual experimental values may vary.

Electronic Energy Landscape and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are significantly shaped by its substituents. The nitro group is a strong electron-withdrawing group, which is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The bromo and iodo groups, being halogens, exhibit a dual electronic effect: they are inductively electron-withdrawing but can also donate electron density through resonance.

The HOMO is likely to be distributed over the indazole ring system, with some contribution from the p-orbitals of the halogen atoms. The LUMO, in contrast, is expected to be predominantly localized on the nitro group and the pyrazole ring, reflecting the strong electron-accepting nature of the nitro substituent. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Properties

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

| 1H-Indazole | -6.0 | -0.5 | 5.5 | Moderate |

| 4-Nitro-1H-indazole | -6.8 | -2.5 | 4.3 | High |

| 6-Bromo-1H-indazole | -6.2 | -0.7 | 5.5 | Moderate |

| This compound | -7.0 | -3.0 | 4.0 | Very High |

Note: These values are illustrative and based on trends observed in computational studies of substituted indazoles. The electrophilicity index is a measure of the ability of a molecule to accept electrons. researchgate.net

The high predicted electrophilicity index for this compound suggests it would be susceptible to nucleophilic attack.

Tautomeric Equilibrium and Relative Stabilities of Indazole Isomers

Indazole and its derivatives can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov The presence of substituents can influence this tautomeric equilibrium.

In the case of this compound, the strong electron-withdrawing nitro group at the 4-position is expected to further stabilize the 1H-tautomer relative to the 2H-tautomer. This is because the 1H-tautomer allows for more effective delocalization of the electron density, which is particularly favorable when an electron-withdrawing group is present on the benzene ring. Computational studies on nitro-substituted pyridones have shown similar trends where the tautomeric form that allows for greater charge delocalization is favored. rsc.org

Table 3: Predicted Relative Stabilities of Tautomers

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

| This compound | 0 (Reference) | More Stable |

| 6-Bromo-3-iodo-4-nitro-2H-indazole | > 5 | Less Stable |

Note: The relative energy is an estimate based on the known stabilizing effects of electron-withdrawing groups on the 1H-tautomer of indazole.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry can be employed to model reaction mechanisms, providing insights into the transition states and energetics of chemical transformations.

Transition State Characterization and Reaction Energetics for Key Transformations

Given the electronic properties of this compound, several key transformations can be envisaged. For instance, nucleophilic aromatic substitution (SNAr) of the bromo or iodo groups could be a potential reaction. The strong electron-withdrawing effect of the nitro group would activate the ring towards such attacks.

Computational modeling of an SNAr reaction would involve locating the transition state for the formation of the Meisenheimer complex, which is the key intermediate. The energy barrier for this step would be calculated, providing a quantitative measure of the reaction's feasibility. The presence of the iodo group at the 3-position could also offer a site for metal-catalyzed cross-coupling reactions.

Elucidation of Reaction Mechanisms (e.g., Radical, Ionic)

The reaction mechanism for a given transformation can be either ionic or radical in nature. For this compound, ionic mechanisms are likely to predominate in many reactions due to the highly polarized nature of the molecule. For example, in an SNAr reaction, the mechanism would be ionic, involving the attack of a nucleophile and the departure of a halide ion.

However, under specific conditions, such as in the presence of radical initiators or upon photochemical excitation, radical mechanisms could also become relevant. For instance, the C-I bond is relatively weak and could potentially undergo homolytic cleavage to generate a radical species. Computational studies can help to determine the preferred reaction pathway by comparing the activation energies for the ionic and radical mechanisms. A review on the functionalization of indazoles highlights that radical C3-nitration of 2H-indazoles has been achieved and a plausible mechanism was proposed based on control experiments and quantum chemical calculations. chim.it

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools to explore the three-dimensional structure and dynamic behavior of this compound at an atomic level. These methods allow for the investigation of conformational preferences and the nature of non-covalent interactions that govern its assembly into larger structures.

Conformational Analysis and Exploration of Potential Energy Surfaces

The conformational landscape of this compound is largely defined by the orientation of the nitro group relative to the indazole ring. Due to the inherent rigidity of the fused ring system, the primary conformational flexibility arises from the rotation of the C4-N bond.

Theoretical calculations, likely employing Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to explore the potential energy surface associated with this rotation. It is anticipated that the planar conformation, where the nitro group is coplanar with the indazole ring, represents the global energy minimum. This planarity maximizes π-conjugation between the nitro group and the aromatic system. For instance, studies on the related compound, 3-bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole, have shown through X-ray crystallography that the indazole fused-ring system is nearly planar, with the nitro substituent also being nearly coplanar. sigmaaldrich.comnih.gov A similar planarity is observed in other nitro-indazole derivatives. acs.org

The potential energy surface would likely reveal a significant energy barrier for the rotation of the nitro group out of the plane of the indazole ring, indicating that non-planar conformations are energetically unfavorable at room temperature.

Table 1: Hypothetical Torsional Energy Profile for Nitro Group Rotation in this compound

| Dihedral Angle (C3-C4-N-O) | Relative Energy (kcal/mol) |

| 0° (Planar) | 0.0 |

| 30° | 1.5 |

| 60° | 4.0 |

| 90° (Perpendicular) | 5.5 (Transition State) |

Note: This table is a hypothetical representation based on typical rotational barriers for nitro groups on aromatic rings and is intended for illustrative purposes.

Prediction of Intermolecular Interactions and Supramolecular Assembly

The substituents on the this compound ring system are poised to engage in a variety of intermolecular interactions, which dictate its crystal packing and supramolecular assembly. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. Furthermore, the nitro group's oxygen atoms are strong hydrogen bond acceptors.

Computational models can predict the formation of various non-covalent interactions, including:

Hydrogen Bonding: The most prominent interaction is expected to be the N-H···N hydrogen bond between the indazole moieties, leading to the formation of dimers or chains. This is a common motif in indazole crystal structures.

Halogen Bonding: The iodine atom at the 3-position is a potential halogen bond donor, capable of interacting with electron-rich atoms like the oxygen of the nitro group or the nitrogen of a neighboring indazole ring.

π-π Stacking: The planar aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

Weak C-H···O Interactions: In the crystal structure of 3-bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole, weak acetylene-nitro C-H···O hydrogen bonds are observed, suggesting that similar weak interactions could be present in the crystal structure of this compound. sigmaaldrich.comnih.gov

These interactions collectively drive the formation of complex three-dimensional supramolecular architectures.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the structural features of a molecule and its macroscopic properties. For this compound, QSPR models can be developed to predict its reactivity and selectivity in chemical reactions.

Correlation of Structural Attributes with Intrinsic Chemical Reactivity

The intrinsic chemical reactivity of this compound can be quantified using a variety of molecular descriptors derived from computational chemistry. These descriptors can then be correlated with experimentally observed reactivity.

Table 2: Key Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Description | Predicted Influence on Reactivity |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-occupied orbital. | A higher EHOMO indicates a greater tendency to donate electrons (nucleophilicity). |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | A lower ELUMO indicates a greater tendency to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | A smaller energy gap generally correlates with higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Fukui Functions | Describe the change in electron density at a given point when the number of electrons is changed. | Predicts the most likely sites for nucleophilic, electrophilic, and radical attack. |

For this compound, the strong electron-withdrawing nature of the nitro and halogen substituents is expected to lower both the EHOMO and ELUMO values, making the molecule a good electron acceptor (electrophile). The MEP map would likely show a significant positive potential around the C-H bonds of the benzene ring and a negative potential near the nitro group and the pyrazole nitrogen atoms.

Predictive Models for Regioselectivity in Chemical Transformations

The substitution pattern on the indazole ring makes the prediction of regioselectivity in chemical transformations a key area for computational investigation. For example, in reactions like N-alkylation, a mixture of N1 and N2 substituted products is often possible.

DFT calculations can be employed to model the reaction pathways for the formation of different regioisomers. By calculating the activation energies for each pathway, it is possible to predict the kinetically favored product. For instance, in the alkylation of a substituted indazole, DFT calculations have been used to suggest that a chelation mechanism involving a metal cation can favor the formation of the N1-substituted product. beilstein-journals.org

In the case of this compound, the relative energies of the N1-H and N2-H tautomers would first be determined. Then, the transition states for the reaction at each nitrogen atom would be located and their energies calculated. The product with the lower activation energy barrier would be predicted as the major product.

Table 3: Hypothetical Activation Energies for N-Alkylation of this compound

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product |

| N1-Alkylation | 15.2 | Major |

| N2-Alkylation | 18.5 | Minor |

Note: This table presents hypothetical data to illustrate the predictive power of computational models in determining regioselectivity.

Theoretical Prediction and Analysis of Photophysical Properties

The photophysical properties of indazole derivatives are of growing interest for applications in materials science and as fluorescent probes. nih.govacs.orgresearchgate.net Theoretical calculations can provide significant insights into the electronic transitions that govern the absorption and emission of light by this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, the λmax (wavelength of maximum absorption) and the intensity of the absorption bands can be estimated.

The electronic properties of the substituents have a profound impact on the photophysical behavior. The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted indazole.

Furthermore, computational studies can explore the nature of the excited states. For instance, transitions can be characterized as localized excitations on the indazole ring or as intramolecular charge transfer (ICT) transitions, where electron density moves from one part of the molecule to another upon excitation. In this compound, an ICT from the indazole ring to the nitro group is a plausible excited state process.

Advanced Spectroscopic and Crystallographic Characterization in Indazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 6-Bromo-3-iodo-4-nitro-1H-indazole, enabling the precise assignment of proton and carbon atoms within the molecule and providing insights into the connectivity and spatial relationships of the substituents.

Proton (¹H) and Carbon (¹³C) NMR for Positional Assignment of Substituents

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic chemical shifts influenced by the electron-withdrawing and anisotropic effects of the bromo, iodo, and nitro substituents.

In the ¹H NMR spectrum, the aromatic protons on the indazole ring would appear as distinct signals. Due to the substitution pattern, two aromatic protons would be expected at positions 5 and 7. The proton at C5 would likely appear as a doublet, coupled to the proton at C7, and its chemical shift would be influenced by the adjacent bromine at C6. The proton at C7 would also appear as a doublet. The N-H proton of the indazole ring would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atom bearing the nitro group (C4) would be expected to be significantly deshielded. Conversely, the carbons attached to the halogens (C3 and C6) would also show characteristic shifts. The quaternary carbons (C3, C3a, C4, C6, and C7a) would be distinguishable from the protonated carbons (C5 and C7) by their lack of signals in a DEPT-90 spectrum and their presence in a DEPT-135 spectrum with opposite phase to CH₂ groups (which are absent in this aromatic system).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous substituted indazoles and general substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H5 | 7.8 - 8.2 (d) | 120 - 125 |

| H7 | 7.5 - 7.9 (d) | 115 - 120 |

| NH | 10.0 - 13.0 (br s) | - |

| C3 | - | 90 - 100 |

| C3a | - | 135 - 140 |

| C4 | - | 145 - 155 |

| C5 | - | 120 - 125 |

| C6 | - | 110 - 115 |

| C7 | - | 115 - 120 |

| C7a | - | 140 - 145 |

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F) for Structural Elucidation

While ¹⁹F NMR is not applicable to this molecule, ¹⁵N NMR spectroscopy would be highly informative for characterizing the two nitrogen atoms of the indazole ring and the nitrogen of the nitro group. The chemical shifts of the indazole nitrogens (N1 and N2) can help confirm the tautomeric form present in solution. The ¹⁵N chemical shift of the nitro group would appear in a characteristic downfield region, providing direct evidence for its presence.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the protons at C5 and C7, confirming their scalar coupling and proximity in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H5 and C5, and H7 and C7, allowing for the definitive assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between:

H5 and carbons C3a, C4, C6, and C7.

H7 and carbons C3a, C5, C6, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. For instance, a NOESY correlation between the NH proton and the H7 proton would support the 1H-indazole tautomer.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a powerful technique to confirm the elemental composition of this compound. The high mass accuracy of HRMS allows for the determination of the molecular formula (C₇H₄BrIN₂O₂) with a high degree of confidence by matching the experimental mass to the calculated exact mass.

The mass spectrum would also reveal a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation analysis in tandem MS/MS experiments would provide further structural information. Common fragmentation pathways for halogenated and nitro-aromatic compounds include the loss of the nitro group (NO₂), the halogen atoms (Br and I), and other small neutral molecules like CO and HCN. bohrium.comresearchgate.netmiamioh.eduwhitman.edu

Table 2: Predicted HRMS Data and Major Fragmentation Peaks for this compound

| Ion | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | 396.8553 | Protonated molecular ion |

| [M-NO₂]⁺ | 350.8797 | Loss of the nitro group |

| [M-Br]⁺ | 317.9448 | Loss of the bromine atom |

| [M-I]⁺ | 269.9485 | Loss of the iodine atom |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

N-H Stretch: A broad absorption band in the IR spectrum between 3200 and 3500 cm⁻¹ would be characteristic of the N-H stretching vibration of the indazole ring.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are expected for the aromatic C-H stretching vibrations.

Nitro Group Stretches: The nitro group will give rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.netspectroscopyonline.com

C=C and C=N Stretches: The aromatic ring and indazole C=C and C=N stretching vibrations would appear in the 1400-1650 cm⁻¹ region.

C-Br and C-I Stretches: The C-Br and C-I stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium to Strong |

| C-Br Stretch | 500 - 650 | Medium |

| C-I Stretch | 450 - 600 | Medium |

Electronic Absorption Spectroscopy (UV-Vis) and Chiroptical Studies (if applicable)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the chromophoric nitro group and the extended π-system of the indazole ring will likely result in absorption maxima in the UV region. The specific wavelengths of maximum absorbance (λ_max) are influenced by the substituents on the indazole ring. For nitroaromatic compounds, the absorption maximum can appear over a wide range. iu.edu As this molecule is not chiral, chiroptical studies such as circular dichroism (CD) are not applicable.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) |

| π → π | 250 - 300 |

| n → π | 320 - 380 |

Single Crystal X-Ray Diffraction Studies

For "this compound," an SC-XRD analysis would be expected to confirm the planar nature of the bicyclic indazole core. The positions of the bromo, iodo, and nitro substituents on the benzene (B151609) ring would be unequivocally determined, resolving any ambiguity that might arise from spectroscopic methods alone. The planarity of the nitro group relative to the benzene ring is a key parameter that would be precisely measured. In related nitro-substituted indazole derivatives, the nitro group has been observed to be nearly coplanar with the benzene ring. nih.govacs.org

The absolute configuration of a chiral molecule can also be determined using SC-XRD, typically through the use of anomalous dispersion effects. While the parent "this compound" is achiral, the introduction of a chiral center, for instance through N-alkylation with a chiral moiety, would necessitate such a determination.

A representative table of crystallographic data for a related dinitro-substituted indazole, 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole, is provided below to illustrate the type of information obtained from an SC-XRD experiment. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀N₄O₆S |

| Formula Weight | 362.32 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4125 (3) |

| b (Å) | 8.5371 (3) |

| c (Å) | 13.0825 (5) |

| α (°) | 90.401 (2) |

| β (°) | 95.707 (2) |

| γ (°) | 111.302 (2) |

| Volume (ų) | 766.66 (5) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.569 |

| Absorption Coefficient (mm⁻¹) | 0.252 |

| F(000) | 372 |

This data is for 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole and is presented for illustrative purposes.

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For "this compound," several key interactions would be anticipated:

Hydrogen Bonding: The N-H group of the indazole ring is a classic hydrogen bond donor. In the crystal structure, it would be expected to form hydrogen bonds with suitable acceptors on neighboring molecules, such as the nitrogen atom of the pyrazole (B372694) ring or an oxygen atom of a nitro group, leading to the formation of chains or dimeric motifs. nih.govresearchgate.net

Halogen Bonding: The presence of both bromine and iodine atoms, which can act as halogen bond donors, and the nitro group, which can act as a halogen bond acceptor, suggests the high likelihood of halogen bonding in the crystal packing. nih.gov Specifically, C-I···O and C-Br···O interactions could play a significant role in directing the supramolecular architecture. In the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a related heterocyclic compound, C-I···N halogen bonds are observed to link molecular dimers into zigzag chains. nih.govresearchgate.net

A summary of potential intermolecular interactions is presented in the table below, with representative distances from analogous structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bonding | N-H | N (pyrazole) | ~2.9 - 3.1 | nih.govresearchgate.net |

| Halogen Bonding | C-I | O (nitro) | ~2.8 - 3.2 | nih.gov |

| Halogen Bonding | C-Br | O (nitro) | ~2.9 - 3.3 | nih.gov |

| π-π Stacking | Indazole Ring | Indazole Ring | ~3.3 - 3.8 | nih.govresearchgate.net |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. While no specific studies on the polymorphism of "this compound" have been reported, it is plausible that this molecule could exhibit polymorphism due to the potential for different arrangements of intermolecular interactions. SC-XRD is the primary tool for identifying and characterizing different polymorphic forms.

Conformational polymorphism could also be possible, for instance, involving different rotational orientations of the nitro group relative to the indazole ring, although this is less likely for a relatively rigid molecule.

Other Advanced Characterization Techniques (e.g., ESR, Thermogravimetric Analysis for thermal decomposition pathways)

Beyond SC-XRD, other advanced techniques provide complementary information about the electronic properties and thermal stability of "this compound."

Electron Spin Resonance (ESR) Spectroscopy: ESR, or Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. nih.govlibretexts.org While "this compound" in its ground state is not a radical, ESR spectroscopy would be a powerful tool to study any radical anions or cations that could be generated through chemical or electrochemical reduction or oxidation. The resulting ESR spectrum would provide information about the distribution of the unpaired electron density across the molecule, through the analysis of hyperfine coupling constants with magnetic nuclei such as ¹H, ¹⁴N, ⁷⁹Br, and ⁸¹Br. rsc.orgnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition pathways. For a nitro-containing compound like "this compound," TGA would reveal the temperature at which decomposition begins and the number of decomposition steps. The decomposition of nitroaromatic compounds can be complex, and TGA, often coupled with techniques like Differential Scanning Calorimetry (DSC) and mass spectrometry, can help to elucidate the decomposition mechanism. nih.gov For instance, a study on the thermal stability of a conjugated polymer network containing nitro groups showed weight loss beginning above 220 °C, indicating good thermal stability. rsc.org

A hypothetical TGA data summary for a nitro-substituted heterocyclic compound is shown below.

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | ~250 °C |

| Temperature at 10% Weight Loss (T_d10) | ~270 °C |

| Major Decomposition Steps | 1-2 |

| Residual Mass at 600 °C | < 10% |

This data is hypothetical and serves as an example of typical TGA results for a nitro-substituted heterocyclic compound.

Q & A

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 368 (calc. 367.9) confirms molecular weight. Fragmentation patterns (e.g., loss of Br or I) validate substituents .

- HPLC : Retention time (e.g., 8.2 min on C18 column) and UV-Vis absorption (λₘₐₓ ~270 nm) assess purity .

How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise from heavy atoms?

Advanced Research Question

- Data Collection : Single-crystal diffraction (Mo-Kα radiation) at 100 K. Heavy atoms (Br, I) enhance scattering but require high-resolution data to mitigate absorption errors .

- Structure Solution : SHELXT auto-detects space groups (e.g., P2₁/c) and initial atom positions via dual-space methods .

- Refinement : SHELXL refines anisotropic displacement parameters for Br/I. Challenges include:

Advanced Research Question

- Target Screening : Molecular docking (AutoDock Vina) against kinase domains (e.g., PKA, CDK) due to nitro-indazole’s ATP-binding affinity .

- In Vitro Assays :

- SAR Insights :

- Nitro group at C4 enhances electrophilic reactivity for covalent binding.

- Iodo substituent at C3 improves hydrophobic interactions in binding pockets .

How can contradictory analytical results (e.g., NMR vs. MS) be resolved during characterization?

Advanced Research Question

- Case Study : Discrepancy between NMR integration (suggesting purity) and MS impurities.

- Root Cause : Residual solvents (e.g., DMF) mimic molecular ions in MS.

- Resolution :

2D NMR (HSQC/HMBC) : Confirms connectivity, excluding contaminants.

LC-MS/MS : Differentiates adducts (e.g., [M+Na]⁺) from impurities .

Elemental Analysis : Validates C/H/N/Br/I ratios .

What mechanistic insights guide the reactivity of the nitro group in this compound?

Advanced Research Question

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling conjugation for drug delivery .

- Electrophilic Substitution : Nitro group deactivates the ring, directing further reactions (e.g., Suzuki coupling) to meta positions .

- Photostability : UV irradiation induces nitro-to-nitrito isomerization, monitored via FT-IR (ν(NO₂) at 1520 cm⁻¹ → 1380 cm⁻¹) .

How do heavy halogens (Br, I) influence the compound’s photophysical and electronic properties?

Advanced Research Question

- UV-Vis Spectroscopy : Bromine and iodine induce red shifts (λₘₐₓ ~280→320 nm) due to increased spin-orbit coupling .

- DFT Calculations : HOMO-LUMO gaps narrow (e.g., 4.2→3.8 eV) with iodine, enhancing charge-transfer potential .

- Single-Crystal Analysis : Iodine’s polarizability increases π-stacking interactions (interplanar distance ~3.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.